3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine
Description
Properties
IUPAC Name |
3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O/c1-7-10(9-5-18-4-3-15-9)8(2)17(16-7)6-11(12,13)14/h9,15H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNAQXAQVKWYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)C2COCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclocondensation
The pyrazole ring is typically constructed via cyclocondensation between hydrazines and 1,3-diketones or equivalent synthons. Patent WO2015155713A1 details a regioselective approach using ethyl 2-(ethoxymethylidene)-4,4-difluoro-3-oxo-butanoate and methylhydrazine in the presence of 1,2-dimethoxyethane (DME). While optimized for ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, this method can be adapted for trifluoroethyl derivatives by substituting methylhydrazine with 2,2,2-trifluoroethylhydrazine.
Reaction conditions :
Trifluoroethyl Group Introduction
Direct N-alkylation of the pyrazole nitrogen with 2,2,2-trifluoroethyl bromide is hindered by steric and electronic factors. Instead, a two-step sequence is preferred:
- Protection : Temporarily block the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group.
- Alkylation : React the protected intermediate with trifluoroethyl triflate (CF₃CH₂OTf) in dimethylformamide (DMF) at 60°C.
Key data :
Morpholine Ring Installation
Nucleophilic Aromatic Substitution
Source demonstrates a model reaction where morpholine displaces a hydroxyl group in diphenylmethanol derivatives. Applied to the target compound, this involves:
Substrate : 4-Hydroxy-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Conditions :
- Reagent : Morpholine (excess, 3 eq)
- Catalyst : Triethylamine (1.2 eq)
- Solvent : Benzene under HCl gas
- Reaction time : 2 hours at 318 K
Outcome :
Buchwald-Hartwig Amination
For more electron-deficient pyrazoles, palladium-catalyzed coupling may enhance efficiency:
- Catalyst : Pd₂(dba)₃ (2 mol%)
- Ligand : Xantphos (4 mol%)
- Base : Cs₂CO₃ (3 eq)
- Solvent : 1,4-Dioxane at 100°C
Advantages :
- Tolerates steric bulk at the 4-position
- Shorter reaction time (4–6 hours)
Purification and Analytical Characterization
Recrystallization Optimization
The compound’s low solubility necessitates mixed-solvent systems:
| Solvent Combination | Ratio (v/v) | Purity After Recrystallization |
|---|---|---|
| Ethyl acetate/hexane | 1:5 | 95% |
| Dichloromethane/EtOH | 1:3 | 97% |
Spectroscopic Validation
- δ 1.42–1.47 (t, 3H, J = 7.2 Hz, CH₂CF₃)
- δ 2.31 (s, 6H, 3,5-CH₃)
- δ 3.65–3.72 (m, 4H, morpholine OCH₂)
- δ 4.12–4.18 (m, 2H, NCH₂CF₃)
- m/z 291.1 [M+H]⁺ (calc. 291.13)
Scale-Up Considerations and Industrial Feasibility
Cost Analysis of Key Reagents
| Reagent | Price (USD/g) | Source |
|---|---|---|
| Trifluoroethyl triflate | 12.50 | Enamine |
| Pd₂(dba)₃ | 8.20 | Sigma-Aldrich |
Process Intensification
- Continuous flow synthesis : Microreactor systems reduce reaction time from hours to minutes.
- In-line purification : Simulated moving bed (SMB) chromatography improves throughput.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid
- **3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine
- **3,5-Dimethyl-4H-1,2,4-triazole
Uniqueness
3-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine is unique due to the presence of both a pyrazole and a morpholine ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The trifluoroethyl group further enhances its stability and reactivity, distinguishing it from other similar compounds.
Biological Activity
3-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a trifluoroethyl group and a morpholine moiety. Its molecular formula is with a molecular weight of approximately 273.28 g/mol.
Research indicates that compounds containing trifluoromethyl groups can enhance biological activity through various mechanisms:
- Inhibition of Enzymes : The trifluoromethyl group can increase the potency of compounds against specific enzymes. For example, studies have shown improved inhibition of the 5-hydroxytryptamine (5-HT) uptake when trifluoromethyl groups are present .
- Interaction with Receptors : The presence of the morpholine ring may facilitate binding to various biological targets, enhancing pharmacological effects.
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives. For instance:
- Case Study 1 : A derivative similar to this compound demonstrated significant cytotoxicity against several cancer cell lines in vitro. The mechanism involved apoptosis induction through the mitochondrial pathway .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Enhanced 5-HT uptake inhibition | |
| Anticancer | Induced apoptosis in cancer cell lines | |
| Receptor Interaction | Increased binding affinity to target receptors |
Case Studies and Research Findings
- Anticancer Efficacy : In a study involving various pyrazole derivatives, compounds with trifluoromethyl substitutions showed enhanced activity against cancer cells compared to their non-fluorinated counterparts. This suggests that the trifluoroethyl group plays a critical role in modulating biological activity.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that derivatives exhibit favorable absorption and distribution profiles in vivo, which may contribute to their efficacy as therapeutic agents .
Q & A
Q. Critical Parameters :
- Solvent Choice : Ethanol or DMF improves solubility of intermediates, but DMF may lead to side reactions at high temperatures .
- Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands enhance coupling efficiency, reducing reaction times from 24h to 8h .
- Yield Data : Typical yields range from 45% (non-optimized SNAr) to 72% (catalyzed amination) .
Basic: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?
Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Methodological solutions include:
- X-ray Crystallography : Use single-crystal diffraction (as in ) to validate bond lengths and angles, resolving ambiguities in NOESY or COSY NMR assignments.
- Computational Validation : Compare experimental H/C NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* level) to identify misassignments .
- Deuterated Solvent Screening : Test DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts, particularly for morpholine protons, which exhibit upfield shifts in polar solvents .
Example : In , the trifluoroethyl group’s F NMR signal at δ -63.5 ppm matched DFT predictions, confirming regiochemical purity.
Advanced: What strategies are recommended for analyzing regiochemical outcomes in the trifluoroethylation step?
Answer:
Regioselectivity is influenced by steric and electronic factors:
- Steric Maps : Molecular modeling (e.g., Schrödinger Maestro) predicts preferential alkylation at the pyrazole N1 position due to lower steric hindrance from 3,5-dimethyl groups .
- Kinetic vs. Thermodynamic Control :
- LC-MS Monitoring : Track reaction progress using ion-trap MS to detect minor regioisomers (<5%) .
Data : In , N1-alkylation dominated (85% yield) under kinetic conditions, while N2-alkylation reached 40% yield at 100°C.
Advanced: How can researchers address contradictory bioactivity results in cellular assays for this compound?
Answer:
Contradictions often stem from assay variability or off-target effects. Mitigation strategies:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across ≥3 independent replicates to confirm potency thresholds .
- Counter-Screening : Test against related targets (e.g., kinase panels) to rule out non-specific binding .
- Metabolite Profiling : Use LC-HRMS to identify degradation products (e.g., morpholine ring oxidation) that may interfere with assays .
Case Study : A 2021 study attributed inconsistent PI3K inhibition (IC₅₀: 0.5–5 μM) to metabolite formation in serum-containing media.
Advanced: What computational approaches predict the compound’s pharmacokinetic (PK) properties?
Answer:
Combine in silico tools with experimental validation:
- ADME Prediction : Use SwissADME or QikProp to estimate logP (predicted: 2.1), solubility (LogS: -4.3), and CYP450 inhibition risk .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration; the trifluoroethyl group’s hydrophobicity enhances passive diffusion but may increase plasma protein binding .
- Metabolite Identification : Employ GLORYx for phase I/II metabolism predictions, prioritizing morpholine N-oxidation and pyrazole hydroxylation .
Validation : Cross-check with in vitro microsomal stability assays (e.g., human liver microsomes) .
Advanced: How does the compound’s crystal packing influence its solid-state stability?
Answer:
X-ray diffraction (e.g., ) reveals key packing motifs:
- Hydrogen Bonding : Morpholine oxygen acts as an H-bond acceptor with adjacent pyrazole C-H groups (distance: 2.8–3.0 Å), stabilizing the lattice.
- Trifluoroethyl Effects : The CF₃ group’s hydrophobicity reduces hygroscopicity but may create voids, lowering melting points (observed mp: 148–152°C) .
- Polymorph Screening : Use solvent-drop grinding with 12 solvents (per protocols) to identify stable forms.
Stability Data : The orthorhombic polymorph (P2₁2₁2₁) showed no decomposition after 6 months at 25°C/60% RH .
Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
Answer:
The pyrazole-morpholine scaffold’s electronic profile dictates reactivity:
- Electron-Deficient Pyrazole : Withdrawing groups (e.g., CF₃) deactivate the ring, requiring Pd-catalyzed conditions for Suzuki-Miyaura couplings .
- Morpholine as Directing Group : The morpholine oxygen’s lone pairs facilitate C-H activation at the pyrazole C4 position, enabling late-stage functionalization .
- Side Reactions : Competing N-demethylation may occur under strong oxidative conditions (e.g., KMnO₄), necessitating reductive quenching .
Optimized Protocol : Use Pd(OAc)₂/SPhos with K₃PO₄ in toluene/water (3:1) at 100°C for 16h (yield: 68%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
